N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide
Description
N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide is a chemical compound known for its application in scientific research. It is commonly used to study the function of ion channels and transporters. This compound has a molecular weight of 464.6 g/mol and is often referred to by its InChI Key: GOBVGBMVBZUZBQ-UHFFFAOYSA-N.
Properties
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S2/c1-17(2)16-20-8-12-22(13-9-20)30(26,27)24-21-10-14-23(15-11-21)31(28,29)25-18(3)6-5-7-19(25)4/h8-15,17-19,24H,5-7,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVGBMVBZUZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 2,6-dimethylpiperidine with a sulfonyl chloride derivative, followed by coupling with a substituted benzene sulfonamide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide is widely used in scientific research for its ability to inhibit ion channels and transporters. This makes it valuable in studies related to:
Chemistry: Understanding the reactivity and interaction of sulfonamide compounds.
Biology: Investigating the role of ion channels in cellular processes.
Medicine: Exploring potential therapeutic applications, such as treatments for cystic fibrosis.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific sites on ion channels and transporters, thereby inhibiting their activity. This inhibition can lead to various biochemical and physiological effects, such as the accumulation of mucus in the lungs (in the case of cystic fibrosis) or acid-base imbalances in the body. The exact mechanism involves the modification of protein structures or the alteration of protein interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.
Sildenafil impurity A: Another sulfonamide derivative with distinct pharmacological properties.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: A compound with similar sulfonamide functionality but different applications.
Uniqueness
N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide is unique due to its specific inhibitory effects on ion channels and transporters, making it a valuable tool in scientific research. Its structural features, such as the presence of both piperidine and sulfonamide groups, contribute to its distinct reactivity and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
